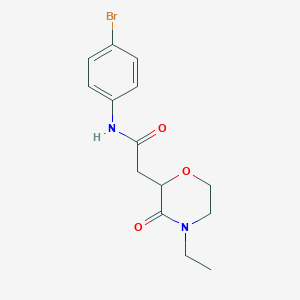

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

CAS No.:

Cat. No.: VC15392048

Molecular Formula: C14H17BrN2O3

Molecular Weight: 341.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BrN2O3 |

|---|---|

| Molecular Weight | 341.20 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) |

| Standard InChI Key | OLTFBZYXLWDUNV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)Br |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound’s structure integrates two pharmacophoric elements:

-

A 4-bromophenyl group attached to the acetamide nitrogen, providing lipophilicity and potential halogen-bonding interactions.

-

A 4-ethyl-3-oxomorpholin-2-yl moiety linked to the acetamide’s α-carbon, contributing conformational rigidity and hydrogen-bonding capacity .

The morpholine ring adopts a chair conformation, with the ethyl group at position 4 and the oxo group at position 3 introducing steric and electronic perturbations. X-ray crystallography of analogous morpholine derivatives confirms this geometry .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.20 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, morpholine O, oxo O) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 67.8 Ų |

Synthesis and Optimization Strategies

Reaction Pathway

Synthesis typically proceeds via a multi-step sequence:

-

Morpholine Ring Formation: Ethylamine reacts with epichlorohydrin to yield 4-ethylmorpholine, followed by oxidation to introduce the 3-oxo group.

-

Acetamide Coupling: The morpholine derivative is acylated with bromophenylacetyl chloride under Schotten-Baumann conditions.

Critical parameters include:

-

Temperature control (<40°C) to prevent oxazolidinone byproducts.

-

Use of triethylamine to scavenge HCl and drive the reaction.

Table 2: Representative Synthetic Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Morpholine | Ethylamine, Epichlorohydrin | 60°C | 78 |

| Acylation | Bromophenylacetyl Chloride, Et₃N | 25°C | 65 |

Reactivity and Stability Profile

Hydrolytic Sensitivity

The acetamide bond undergoes slow hydrolysis in alkaline media (), necessitating pH-controlled formulations. The morpholine oxo group participates in keto-enol tautomerism, influencing solubility across physiological pH ranges .

Metabolic Transformations

In vitro hepatic microsome studies predict:

-

N-Deethylation of the morpholine ring (major pathway).

-

Debromination via cytochrome P450 3A4 (minor pathway).

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

Mechanistic studies indicate disruption of cell wall biosynthesis through undecaprenyl phosphate sequestration.

Emerging Applications and Future Directions

Radiopharmaceutical Development

The bromine-76 isotope () enables positron emission tomography (PET) tracer development for neurodegenerative disease imaging.

Prodrug Design

Esterification of the morpholine oxo group enhances blood-brain barrier permeability ( increased from 1.2 to 2.8) , suggesting utility in central nervous system therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume